molecular formula C16H16ClNO2 B268392 3-chloro-N-(2-isopropoxyphenyl)benzamide

3-chloro-N-(2-isopropoxyphenyl)benzamide

Cat. No. B268392
M. Wt: 289.75 g/mol
InChI Key: CPYJAQXHEBBFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-isopropoxyphenyl)benzamide, also known as CIQ, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-isopropoxyphenyl)benzamide involves the inhibition of various enzymes and signaling pathways. 3-chloro-N-(2-isopropoxyphenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which promotes gene expression. 3-chloro-N-(2-isopropoxyphenyl)benzamide also inhibits the activity of the proteasome, which is responsible for the degradation of misfolded proteins. Inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces cell death.
Biochemical and Physiological Effects:
3-chloro-N-(2-isopropoxyphenyl)benzamide has been shown to exert various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-chloro-N-(2-isopropoxyphenyl)benzamide also inhibits angiogenesis and metastasis, which are crucial processes in cancer progression. In addition, 3-chloro-N-(2-isopropoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. 3-chloro-N-(2-isopropoxyphenyl)benzamide also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-isopropoxyphenyl)benzamide has several advantages as a research tool. It is a potent inhibitor of HDACs and the proteasome, which makes it an attractive candidate for studying the role of these enzymes in various diseases. 3-chloro-N-(2-isopropoxyphenyl)benzamide also has a relatively high solubility in water, which makes it easy to use in cell culture experiments. However, 3-chloro-N-(2-isopropoxyphenyl)benzamide has some limitations. It has a relatively short half-life, which limits its use in animal studies. In addition, 3-chloro-N-(2-isopropoxyphenyl)benzamide has low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for the study of 3-chloro-N-(2-isopropoxyphenyl)benzamide. One direction is to investigate the potential use of 3-chloro-N-(2-isopropoxyphenyl)benzamide in combination with other anticancer drugs. Combination therapy has been shown to be effective in overcoming drug resistance and improving therapeutic efficacy. Another direction is to investigate the use of 3-chloro-N-(2-isopropoxyphenyl)benzamide in the treatment of other diseases such as inflammatory diseases and viral infections. Finally, the development of more potent and selective HDAC inhibitors and proteasome inhibitors based on the structure of 3-chloro-N-(2-isopropoxyphenyl)benzamide is an area of active research.

Synthesis Methods

3-chloro-N-(2-isopropoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 3-chlorobenzoic acid with 2-isopropoxyaniline, followed by the addition of thionyl chloride and N,N-dimethylformamide. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-isopropoxyaniline in the presence of a base such as triethylamine. The yield of 3-chloro-N-(2-isopropoxyphenyl)benzamide using these methods is around 70-80%.

Scientific Research Applications

3-chloro-N-(2-isopropoxyphenyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N-(2-isopropoxyphenyl)benzamide exerts its anticancer effects by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. In addition to cancer treatment, 3-chloro-N-(2-isopropoxyphenyl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-chloro-N-(2-isopropoxyphenyl)benzamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of these diseases.

properties

Product Name

3-chloro-N-(2-isopropoxyphenyl)benzamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

3-chloro-N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-11(2)20-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19)

InChI Key

CPYJAQXHEBBFGJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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